Sodium 2-(quinolin-2-yl)propanoate
Overview
Description
Sodium 2-(quinolin-2-yl)propanoate is a chemical compound with the molecular formula C12H10NNaO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(quinolin-2-yl)propanoate typically involves the reaction of quinoline derivatives with propanoic acid derivatives. One common method includes the reaction of quinoline-2-carboxylic acid with sodium hydroxide to form the sodium salt of the compound . The reaction is usually carried out in an aqueous medium under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(quinolin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Sodium 2-(quinolin-2-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium 2-(quinolin-2-yl)propanoate involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting DNA synthesis and function. This property is particularly useful in antimicrobial and anticancer applications, where the compound can disrupt the replication of pathogenic microorganisms and cancer cells . Additionally, the compound may inhibit specific enzymes and receptors involved in disease pathways .
Comparison with Similar Compounds
2-Quinolone: A derivative of quinoline with similar chemical properties and applications.
Quinoline-2-carboxylic acid: Another derivative with applications in medicinal chemistry.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the sodium salt enhances its solubility in water, making it more suitable for certain applications compared to its neutral counterparts .
Biological Activity
Sodium 2-(quinolin-2-yl)propanoate, a derivative of quinoline, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
This compound is characterized by its quinoline moiety, which is known for various biological properties. The synthesis typically involves the reaction of quinoline derivatives with propanoic acid under controlled conditions. Recent studies have highlighted methods such as Pd-catalyzed coupling reactions to enhance yields and purities of quinoline derivatives, including this compound .
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound and related compounds. The compound has shown promising cytotoxic effects against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- PC-3 (prostate cancer)
In vitro assays demonstrated that this compound can induce apoptosis and inhibit cell proliferation. For instance, compounds derived from quinoline structures exhibited IC50 values ranging from 28 µM to 56 µM in these cell lines, indicating significant growth inhibition .
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 28 | Apoptosis induction |
PC-3 | 56 | Inhibition of CDK1 and stabilization of Hsp90/Hsp70 without HSR response |
The biological activity of this compound is primarily attributed to its interaction with heat shock proteins (Hsp90 and Hsp70), which play crucial roles in protein folding and stabilization within cells. By inhibiting these proteins, the compound disrupts the chaperone cycle necessary for cancer cell survival and proliferation .
Case Studies
A notable case study involved the application of this compound in a xenograft mouse model. The administration of this compound led to a marked reduction in tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent against specific types of cancer .
Properties
IUPAC Name |
sodium;2-quinolin-2-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2.Na/c1-8(12(14)15)10-7-6-9-4-2-3-5-11(9)13-10;/h2-8H,1H3,(H,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJDNYJYPNYGLQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NNaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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